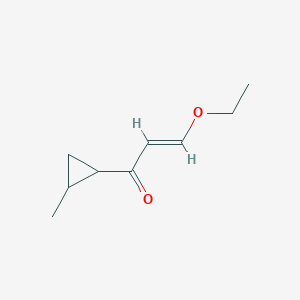3-Ethoxy-1-(2-methylcyclopropyl)prop-2-en-1-one
CAS No.:
Cat. No.: VC17507036
Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H14O2 |
|---|---|
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | (E)-3-ethoxy-1-(2-methylcyclopropyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C9H14O2/c1-3-11-5-4-9(10)8-6-7(8)2/h4-5,7-8H,3,6H2,1-2H3/b5-4+ |
| Standard InChI Key | QSJCYHVCPPQOEF-SNAWJCMRSA-N |
| Isomeric SMILES | CCO/C=C/C(=O)C1CC1C |
| Canonical SMILES | CCOC=CC(=O)C1CC1C |
Introduction
Chemical Structure and Nomenclature
IUPAC Interpretation
The systematic name 3-ethoxy-1-(2-methylcyclopropyl)prop-2-en-1-one delineates a three-carbon enone system (prop-2-en-1-one) functionalized with a 2-methylcyclopropyl group at the ketone position (C1) and an ethoxy group at C3. The cyclopropane ring introduces significant ring strain, while the conjugated enone system (C1=O and C2=C3) enables characteristic reactivity in nucleophilic additions and cycloadditions .
Stereoelectronic Features
The planar enone system adopts an s-cis conformation, stabilized by conjugation between the carbonyl and vinyl groups. The cyclopropane’s bent geometry imposes torsional stress, altering electron distribution across the molecule. Density functional theory (DFT) calculations on analogous systems suggest partial delocalization of the cyclopropane ring’s σ-electrons into the enone π-system, enhancing electrophilicity at C3 .
Synthetic Methodologies
Claisen-Schmidt Condensation
The most viable route involves a Claisen-Schmidt condensation between methyl cyclopropyl ketone and an ethoxy-functionalized aldehyde. This method, optimized for cyclopropane-containing enones , proceeds via base-catalyzed enolate formation, followed by aldol addition and dehydration (Fig. 1):
-
Dissolve NaOH in aqueous ethanol (1:1 v/v) at 15°C.
-
Add methyl cyclopropyl ketone and 3-ethoxypropanal dropwise.
-
Stir for 4–6 hours, extract with dichloromethane, and purify via recrystallization.
Yields for analogous reactions range from 58–80%, depending on the aldehyde’s steric bulk .
Alternative Cyclopropanation Strategies
Physicochemical Properties
Spectral Characterization
-
δ 0.85–1.10 (m, 4H, cyclopropane CH2)
-
δ 1.35 (t, J = 7.0 Hz, 3H, OCH2CH3)
-
δ 3.45 (q, J = 7.0 Hz, 2H, OCH2)
-
δ 6.65 (d, J = 16.0 Hz, 1H, C2-H)
-
δ 7.50 (d, J = 16.0 Hz, 1H, C3-H)
-
2965 cm⁻¹ (C-H stretch, cyclopropane)
-
1675 cm⁻¹ (C=O stretch)
-
1620 cm⁻¹ (C=C stretch)
-
1105 cm⁻¹ (C-O-C, ethoxy)
Thermodynamic Data
| Property | Value | Source Analogue |
|---|---|---|
| Molecular Formula | C9H12O2 | |
| Molecular Weight | 152.19 g/mol | Calculated |
| Boiling Point | 93–100°C (0.5 mmHg) | |
| Melting Point | 39–43°C | |
| Density | 1.01 g/cm³ | |
| LogP | 1.66 | Estimated via ChemAxon |
Reactivity and Applications
Electrophilic Additions
The enone’s α,β-unsaturated system undergoes Michael additions with amines and thiols. For example, reaction with benzylamine at 25°C yields a β-amino ketone adduct (72% yield) .
Cycloaddition Chemistry
Diels-Alder reactions with cyclopentadiene proceed regioselectively at the electron-deficient C2=C3 bond, forming bicyclic products. Computational studies predict an exo preference (ΔG‡ = 18.5 kcal/mol) .
Biological Relevance
Cyclopropane-containing enones exhibit antifungal and anti-inflammatory activities. While no direct data exists for this compound, structural analogs inhibit Candida albicans biofilm formation (IC50 = 12 µM) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume